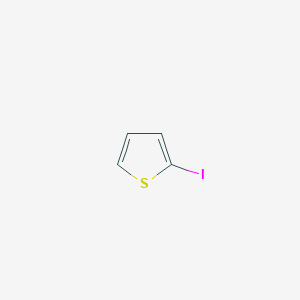

2-Iodothiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1082. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IS/c5-4-2-1-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIMNSWDOJCBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063026 | |

| Record name | Thiophene, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3437-95-4 | |

| Record name | 2-Iodothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3437-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003437954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-IODOTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Iodothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4KJ38KVA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodothiophene: Core Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, spectroscopic data, and key synthetic protocols for 2-Iodothiophene (CAS No. 3437-95-4). This document is intended as a core resource for professionals in organic synthesis, medicinal chemistry, and materials science, offering detailed, citable data and methodologies to support research and development.

Core Compound Identification and Properties

This compound is a halogenated heterocyclic compound widely utilized as a building block in organic synthesis. Its reactivity, particularly at the carbon-iodine bond, makes it a valuable precursor for creating more complex molecules through various cross-coupling reactions.[1]

Table 1: Compound Identifiers and Chemical Formula

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 3437-95-4[2] |

| Molecular Formula | C₄H₃IS[2][3][4] |

| Molecular Weight | 210.04 g/mol [2] |

| InChI Key | ROIMNSWDOJCBFR-UHFFFAOYSA-N[2][4] |

| SMILES | C1=CSC(=C1)I[2][4] |

| Synonyms | α-Iodothiophene, 2-Thienyl iodide[5][6] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to clear yellow, red-brown, or blue-green liquid[3][4] |

| Melting Point | -40 °C |

| Boiling Point | 73 °C at 15 mmHg |

| 80-81 °C at 20 mmHg | |

| Density | 1.902 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.651 |

| Flash Point | 160 °F (71 °C) |

| Storage | 2-8°C, light-sensitive[3] |

| Solubility | Insoluble in water. |

| Stability | Commercially available products may contain copper as a stabilizer. |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of this compound's identity and purity. Below is a summary of its key spectral characteristics.

Table 3: Spectroscopic Data Summary

| Technique | Data and Interpretation |

| ¹H NMR | Spectral data is available from the Spectral Database for Organic Compounds (SDBS) and other commercial databases.[7][8][9] |

| ¹³C NMR | Spectral data is available from sources including ChemicalBook and PubChem.[2][10] |

| Infrared (IR) | The IR spectrum can be found in the NIST Chemistry WebBook and other commercial libraries.[5][6][11] The spectrum will show characteristic peaks for C-H and C-C stretching and bending vibrations of the thiophene (B33073) ring. |

| Mass Spec. (MS) | m/z 210 : Molecular ion (M⁺) [C₄H₃IS]⁺.[2][5] m/z 83 : [C₄H₃S]⁺, corresponding to the loss of the iodine radical.[2] m/z 39 : A common fragment in the mass spectra of aromatic compounds.[2] |

Key Reactivity and Applications

This compound is a versatile intermediate, primarily due to the reactivity of the C-I bond. It is a key substrate in palladium-catalyzed cross-coupling reactions and can be used to form organometallic reagents.

-

Palladium-Catalyzed Cross-Coupling: It readily participates in reactions like the Sonogashira coupling to form carbon-carbon bonds with terminal alkynes. This method is fundamental for synthesizing conjugated systems used in materials science and as precursors for complex molecules.[3]

-

Grignard Reagent Formation: this compound reacts with magnesium metal to form the corresponding Grignard reagent, 2-thienylmagnesium iodide.[2] This nucleophilic reagent is useful for creating new C-C bonds by reacting with various electrophiles, such as aldehydes, ketones, and esters.

Experimental Protocols

The following section provides a detailed, reproducible protocol for the laboratory-scale synthesis of this compound.

Protocol 1: Synthesis of this compound from Thiophene

This procedure is adapted from the established method published in Organic Syntheses, which utilizes the direct iodination of thiophene in the presence of mercuric oxide as an iodine activator.[2]

Materials:

-

Thiophene (C₄H₄S)

-

Benzene (B151609) (or Ligroin, b.p. 100-120°C)

-

Yellow Mercuric Oxide (HgO)

-

Iodine (I₂)

-

Ether

-

Dilute Sodium Thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Anhydrous Calcium Chloride (CaCl₂)

Procedure:

-

In a suitable reaction flask, dissolve 35 g (0.42 mole) of thiophene in 150 cc. of benzene.

-

Add 50 g (0.23 mole) of yellow mercuric oxide to the solution. The mixture should be vigorously agitated to keep the mercuric oxide in suspension.

-

Over a period of 15 to 20 minutes, add 108 g (0.43 mole) of iodine in small, alternate portions with the mercuric oxide. A color change from yellow (HgO) to crimson (mercuric iodide) will be observed.

-

After the addition is complete, filter the mixture. Wash the solid residue with three 25-cc. portions of ether.

-

Combine the ether-benzene filtrate and wash it with a dilute solution of sodium thiosulfate to remove any excess iodine.

-

Dry the organic layer over approximately 5 g of anhydrous calcium chloride and filter.

-

Remove the ether and benzene solvents by distillation on a steam bath.

-

Fractionally distill the residue under reduced pressure. Collect the fraction boiling at 73°/15 mm.[2]

-

The expected yield is 72-75% of the theoretical amount.[2] A small amount of 2,5-diiodothiophene (B186504) may form as a by-product.[2]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[2] |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[2] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[2] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before use. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

References

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 2. This compound | C4H3IS | CID 18921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3437-95-4 [chemicalbook.com]

- 4. 187880100 [thermofisher.com]

- 5. Thiophene, 2-iodo- [webbook.nist.gov]

- 6. Thiophene, 2-iodo- [webbook.nist.gov]

- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 8. This compound(3437-95-4) 1H NMR [m.chemicalbook.com]

- 9. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 10. This compound(3437-95-4) 13C NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 2-Iodothiophene (CAS: 3437-95-4) for Researchers and Drug Development Professionals

Introduction: 2-Iodothiophene is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its unique electronic properties and the reactivity of the carbon-iodine bond make it an indispensable precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, reactivity, and applications, with a special focus on its role in the development of pharmacologically active compounds.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 3437-95-4 | [1][2][3] |

| Molecular Formula | C₄H₃IS | [1][2][3] |

| Molecular Weight | 210.04 g/mol | [1][2][3] |

| Appearance | Colorless to yellow-green or red-brown liquid | [1][2] |

| Melting Point | -40 °C | [2][3] |

| Boiling Point | 73 °C at 15 mmHg | [2][3] |

| Density | 1.902 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.651 | [2][3] |

| Solubility | Insoluble in water | [1] |

| Vapor Pressure | 1.14 mmHg at 25°C | [2] |

| Flash Point | 77 °C (closed cup) | [3] |

| Storage | 2-8°C, under inert atmosphere, light sensitive | [2][3] |

Synthesis of this compound

While several methods for the synthesis of this compound have been reported, two common procedures are highlighted here: a classical method and a more modern approach.

Experimental Protocol 1: Classical Synthesis via Mercuration

This method, though traditional, is a reliable route to this compound.[1]

Materials:

-

Yellow mercuric oxide (HgO)

-

Iodine (I₂)

-

Ether

-

Sodium thiosulfate (B1220275) solution (dilute)

-

Calcium chloride

Procedure:

-

In a flask cooled with an ice bath, combine 35 g (0.42 mole) of thiophene and 50 cc of benzene.

-

With continuous shaking and cooling, alternately add 75 g (0.35 mole) of yellow mercuric oxide and 109 g (0.43 mole) of iodine in small portions over 15-20 minutes. The mixture will change color as crimson mercuric iodide is formed.

-

Filter the reaction mixture and wash the residue with three 25-cc portions of ether.

-

Combine the ether-benzene filtrate and wash with a dilute solution of sodium thiosulfate to remove any excess iodine.

-

Dry the organic layer over 5 g of calcium chloride and filter.

-

Remove the ether and benzene by distillation on a steam bath.

-

The residue is then purified by fractional distillation under reduced pressure. This compound distills at 73°/15 mm.

Experimental Protocol 2: Modern Synthesis via Halogen Exchange

A more contemporary and less hazardous method involves the halogen exchange of a chloro-precursor.[4]

Materials:

-

Sodium iodide (NaI)

-

Tetrahydrofuran (THF)

-

Toluene

Procedure:

-

To a solution of 2-chlorothiophene in an acetone/THF mixed solvent (e.g., 600mL acetone and 200mL THF), add 1.1 moles of sodium iodide.

-

Purge the reaction vessel with nitrogen and protect it from light.

-

Stir the mixture at 25°C for 3 hours. Monitor the reaction by GC to confirm the consumption of the starting material.

-

Once the reaction is complete, perform a work-up by separating the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers and remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Key Reactions and Applications in Drug Development

This compound is a versatile substrate for a variety of carbon-carbon bond-forming reactions, which are fundamental in the synthesis of pharmaceuticals and functional materials.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly reactive towards transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 2-position of the thiophene ring.

Caption: Overview of key cross-coupling reactions involving this compound and their applications.

Experimental Protocol 3: Sonogashira Coupling of this compound

This protocol provides a general procedure for the palladium- and copper-co-catalyzed coupling of this compound with a terminal alkyne.

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

-

Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)

-

Triethylamine (TEA, 2.0 mmol)

-

N,N-Dimethylformamide (DMF) or other suitable solvent (5 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(OAc)₂, PPh₃, and CuI.

-

Add the solvent (DMF) and triethylamine, followed by the terminal alkyne.

-

Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 60-100 °C).

-

Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-alkynylthiophene.

Role in the Synthesis of Thiophene-Containing Drugs

The thiophene moiety is a "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs. Its bioisosteric relationship with the phenyl ring allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability. This compound serves as a key starting material for introducing this valuable heterocycle into drug candidates.

Case Study: Raltitrexed (B1684501) and Thymidylate Synthase Inhibition

Raltitrexed ('Tomudex') is an anticancer agent used in the treatment of colorectal cancer. It contains a 2-thienyl group, which is crucial for its biological activity. Raltitrexed functions as a specific inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidines, which are essential for DNA replication.

The mechanism of action involves the intracellular polyglutamation of raltitrexed, which enhances its inhibitory potency and cellular retention. By blocking TS, raltitrexed depletes the cellular pool of deoxythymidine monophosphate (dTMP), leading to "thymineless death" in rapidly dividing cancer cells.[5][6][7]

Caption: The inhibitory effect of the thiophene-containing drug, Raltitrexed, on the thymidylate synthase pathway, leading to the disruption of DNA synthesis and apoptosis in cancer cells.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Summary:

-

Health Hazards: Harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation.[1]

-

Physical Hazards: Combustible liquid.[1]

-

Incompatibilities: Strong oxidizing agents, strong reducing agents, and strong bases.[1]

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves, clothing, and eye/face protection.

-

Use a NIOSH-approved respirator when handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition. Recommended storage temperature is 2-8°C.[2][3]

Conclusion

This compound is a versatile and highly valuable reagent for researchers, scientists, and professionals in drug development. Its facile participation in a wide array of cross-coupling reactions provides a robust platform for the synthesis of diverse thiophene-containing molecules. The incorporation of the thiophene moiety, enabled by precursors like this compound, continues to be a successful strategy in the design of novel therapeutics targeting a range of diseases, from cancer to infectious and inflammatory conditions. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the advancement of chemical and pharmaceutical sciences.

References

- 1. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]

- 5. 'Tomudex' (raltitrexed) development: preclinical, phase I and II studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Raltitrexed. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Raltitrexed? [synapse.patsnap.com]

A Comprehensive Technical Overview of 2-Iodothiophene

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of chemical reagents is paramount. This document provides a detailed technical guide on 2-Iodothiophene, a key building block in organic synthesis.

Core Molecular Data

This compound is a substituted aromatic compound with a five-membered thiophene (B33073) ring. The presence of iodine at the second position significantly influences its reactivity, making it a versatile intermediate in the synthesis of complex organic molecules.

| Property | Value | Source |

| Molecular Formula | C4H3IS | [1][2][3][4][5] |

| Molecular Weight | 210.04 g/mol | [1][3][5] |

| Alternate Names | 2-Thienyl iodide, α-Iodothiophene | [3][4] |

Experimental Protocols

Detailed experimental procedures are critical for reproducibility and advancing research. Below are methodologies for key reactions involving this compound.

Suzuki Coupling Reaction for the Synthesis of 2-Arylthiophenes

This protocol outlines a standard palladium-catalyzed Suzuki coupling reaction, a fundamental method for forming carbon-carbon bonds.

-

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)2)

-

Triphenylphosphine (B44618) (PPh3)

-

Potassium carbonate (K2CO3)

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents) in a 4:1 mixture of toluene and water.

-

Add potassium carbonate (2.0 equivalents) to the mixture.

-

De-gas the mixture by bubbling nitrogen through it for 15 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

-

Heat the mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-arylthiophene.

-

Sonogashira Coupling for the Synthesis of 2-Alkynylthiophenes

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

-

Materials:

-

This compound

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et3N)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

To a solution of this compound (1.0 equivalent) and the terminal alkyne (1.5 equivalents) in a mixture of THF and triethylamine (2:1), add bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents) and copper(I) iodide (0.05 equivalents).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture through a pad of celite and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the 2-alkynylthiophene product.

-

Logical Workflow for Synthesis Planning

The selection of a synthetic route is a critical decision in chemical research. The following diagram illustrates a simplified decision-making process for utilizing this compound in a synthesis campaign.

Caption: Decision workflow for using this compound in synthesis.

References

Spectroscopic Data of 2-Iodothiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-iodothiophene, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals corresponding to the hydrogen and carbon atoms in the thiophene (B33073) ring.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits three distinct signals in the aromatic region, corresponding to the three protons on the thiophene ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| H-5 | 7.49 | Doublet of doublets (dd) | J = 5.2, 1.4 |

| H-3 | 7.21 | Doublet of doublets (dd) | J = 3.6, 1.4 |

| H-4 | 6.81 | Doublet of doublets (dd) | J = 5.2, 3.6 |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound displays four signals, corresponding to the four carbon atoms of the thiophene ring. The carbon atom attached to the iodine (C-2) shows a significantly different chemical shift due to the electronegativity and heavy atom effect of iodine.

| Carbon | Chemical Shift (δ) in ppm |

| C-5 | 136.7 |

| C-4 | 130.6 |

| C-3 | 128.2 |

| C-2 | 72.8 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for C-H and C-C stretching and bending vibrations within the thiophene ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 | Weak | Aromatic C-H Stretch |

| 1510 | Medium | Aromatic C=C Stretch |

| 1412 | Medium | Aromatic C=C Stretch |

| 1205 | Strong | C-H in-plane bend |

| 970 | Medium | C-H out-of-plane bend |

| 828 | Strong | C-H out-of-plane bend |

| 685 | Strong | C-S Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several fragment ions.

| m/z | Relative Abundance (%) | Assignment |

| 210 | 100 | [M]⁺ (Molecular Ion) |

| 127 | 15 | [I]⁺ |

| 83 | 60 | [M-I]⁺ |

| 45 | 25 | [C₂HS]⁺ |

| 39 | 30 | [C₃H₃]⁺ |

Experimental Protocols

The following sections describe the standard methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition:

-

¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a spectral width of approximately -2 to 12 ppm. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between scans.

-

¹³C NMR: The spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0 to 200 ppm) is used, and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is the standard method used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic characterization of this compound.

Synthesis of 2-Iodothiophene mechanism

An In-depth Technical Guide to the Synthesis of 2-Iodothiophene

Introduction

This compound is a pivotal heterocyclic building block in organic synthesis, serving as a versatile precursor for a wide array of more complex molecules. Its utility is particularly pronounced in the fields of drug development and materials science, where the thiophene (B33073) moiety is a common scaffold in conductive polymers, organic light-emitting diodes (OLEDs), and pharmacologically active compounds[1]. The carbon-iodine bond provides a reactive handle for numerous cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of diverse substituents onto the thiophene ring[2]. This guide provides a comprehensive overview of the primary synthetic mechanisms, detailed experimental protocols, and comparative quantitative data for the preparation of this compound.

Core Synthesis Mechanisms: Electrophilic Aromatic Substitution

The most prevalent method for synthesizing this compound is the direct electrophilic iodination of thiophene. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The 2- and 5-positions (α-carbons) are significantly more reactive than the 3- and 4-positions (β-carbons) due to the greater stability of the carbocation intermediate (sigma complex or arenium ion) formed during the reaction. Attack at the C2 position allows for resonance structures that involve the sulfur atom's lone pair, providing superior stabilization[3][4].

The general mechanism proceeds in two steps:

-

Formation of a Sigma Complex: An electrophilic iodine species (I+) attacks the C2 position of the thiophene ring, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate.

-

Deprotonation: A weak base removes a proton from the C2 carbon, restoring the aromaticity of the ring and yielding the this compound product.

Figure 1. General mechanism of electrophilic iodination of thiophene at the C2 position.

Different reagents can be used to generate the necessary electrophilic iodine species. Key methods are detailed below.

Iodination using Iodine and Mercuric Oxide (HgO)

This is a classic method for the direct iodination of aromatic compounds under neutral conditions[5]. Mercuric oxide (HgO) reacts with molecular iodine (I₂) to form an electrophilic iodine species, possibly hypoiodite (B1233010) (I₂O) or a related complex, which is a more potent iodinating agent than I₂ alone. This method avoids the generation of strong acids as byproducts[5][6].

Iodination using N-Iodosuccinimide (NIS)

A more modern and "greener" approach utilizes N-Iodosuccinimide (NIS) as the iodine source, often activated by an acid catalyst such as 4-toluenesulfonic acid (PTSA).[7] NIS is easier to handle and avoids the use of highly toxic mercury salts. The acid protonates the succinimide (B58015) carbonyl, making the N-I bond more polarized and the iodine more electrophilic, thus facilitating the attack on the thiophene ring.[1]

Quantitative Data Summary

The following table summarizes quantitative data for three common synthesis protocols, allowing for easy comparison of their efficacy and reaction conditions.

| Method | Reagents | Solvent | Conditions | Yield | Purity | Reference |

| Mercury(II) Oxide | Thiophene, I₂, Yellow HgO | Benzene (B151609) | Ice water cooling, 15-20 min | 66-70% | Distilled at 73°C/15 mm | [8] |

| N-Iodosuccinimide | Thiophene, NIS, PTSA (10 mol%) | Ethanol (B145695) | Room Temp, 10 min | 95% | Pure after workup | [7] |

| Halogen Exchange | 2-Chlorothiophene (B1346680), NaI | Acetone (B3395972)/THF | 25°C, 3 h, Inert atmosphere | 92.3% | 98.69% (HPLC) | [9] |

Experimental Protocols

Protocol 1: Synthesis via Iodine and Mercuric Oxide

This protocol is adapted from the well-established procedure in Organic Syntheses.[8]

Workflow Diagram:

Figure 2. Experimental workflow for the synthesis of this compound using HgO and I₂.

Methodology:

-

In a glass-stoppered, wide-mouthed bottle, place 35 g (0.42 mole) of thiophene and 50 cc of benzene. Cool the bottle in an ice-water bath.[8]

-

With constant shaking, add 75 g (0.35 mole) of yellow mercuric oxide and 109 g (0.43 mole) of iodine alternately in small portions over a period of 15 to 20 minutes. Maintain cooling as needed. The yellow mercuric oxide will change to red mercuric iodide.[8]

-

Filter the reaction mixture and wash the collected solid residue with three 25-cc portions of ether.[8]

-

Combine the ether-benzene filtrate and wash it with a dilute solution of sodium thiosulfate (B1220275) to remove any excess iodine.[8]

-

Dry the organic layer over 5 g of calcium chloride, then filter.[8]

-

Remove the ether and benzene solvents by distillation on a steam bath.[8]

-

Fractionally distill the remaining residue under reduced pressure. Collect the product, this compound, which distills at 73°/15 mm. The reported yield is 60-65 g (66-70%).[8]

Protocol 2: Synthesis via N-Iodosuccinimide (NIS)

This protocol is based on a modern, efficient, and mercury-free method.[7]

Workflow Diagram:

Figure 3. Experimental workflow for the synthesis of this compound using NIS.

Methodology:

-

Dissolve the thiophene (1 mmol, 1 equiv) in ethanol (2 mL) at room temperature.[7]

-

Add N-iodosuccinimide (NIS) (1.1 equiv).[7]

-

Add 4-toluenesulfonic acid (PTSA) (10% mol) to the mixture.[7]

-

Stir the mixture for 10 minutes.[7]

-

Add saturated sodium thiosulfate solution (2 mL) to quench the reaction.[7]

-

The iodinated product is typically pure and requires no further purification. For thiophene, this method yields this compound in 95% yield.[7]

Protocol 3: Synthesis via Halogen Exchange from 2-Chlorothiophene

This protocol describes a nucleophilic substitution (Finkelstein-type) reaction.[9]

Methodology:

-

To the starting material, 2-chlorothiophene, add 800mL of an acetone/tetrahydrofuran (THF) mixed solvent (prepared from 600mL acetone and 200mL THF).[9]

-

Purge the reaction vessel with nitrogen three times to establish an inert atmosphere.[9]

-

Add 164.88 g (1.1 mol) of sodium iodide (NaI).[9]

-

Protect the reaction from light and stir at 25°C for 3 hours. The reaction progress can be monitored by GC analysis.[9]

-

Once the reaction is complete (less than 1% of 2-chlorothiophene remaining), separate the organic layer.[9]

-

Extract the aqueous layer with 100mL of toluene.[9]

-

Combine the organic layers and remove the solvent by evaporation under reduced pressure.[9]

-

Collect the product by vacuum distillation at 73°C and -0.095 MPa. This two-step process (starting from a precursor to 2-chlorothiophene) yields 193.89 g of this compound (92.31% overall yield) with an HPLC purity of 98.69%.[9]

Conclusion

The synthesis of this compound can be accomplished through several effective methods. The classic approach using iodine and mercuric oxide is robust and well-documented but suffers from the high toxicity of mercury reagents.[5][8] Modern methods, particularly the use of N-iodosuccinimide with an acid catalyst, offer a safer, faster, and highly efficient alternative that often yields a pure product without extensive purification.[7] For specific applications where the starting material is readily available, halogen exchange from 2-chlorothiophene also provides a high-yield pathway to the desired product.[9] The choice of method will depend on factors such as scale, available reagents, and environmental and safety considerations. The versatility of this compound ensures its continued importance as a key intermediate for researchers in both academic and industrial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine [ch.ic.ac.uk]

- 6. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

The Advent of a Versatile Heterocycle: An In-depth Technical Guide to the Early Studies and Discovery of 2-Iodothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies surrounding the discovery and initial synthesis of 2-iodothiophene, a key intermediate in modern organic and medicinal chemistry. We provide a comprehensive overview of the early preparative methods, including detailed experimental protocols, and a summary of its initially characterized physical and chemical properties.

Introduction: The Dawn of Thiophene (B33073) Chemistry

The story of this compound is intrinsically linked to the discovery of its parent heterocycle, thiophene. In 1882, Victor Meyer, while demonstrating a lecture experiment, discovered thiophene as an impurity in benzene (B151609) derived from coal tar.[1][2] This serendipitous finding opened up a new field of heterocyclic chemistry. Meyer and his students then embarked on an extensive investigation of this new sulfur-containing aromatic compound, rapidly developing its chemistry.[3][4] Within this flurry of early research, the preparation of halogenated thiophenes, including this compound, was a logical and crucial step in understanding its reactivity and synthetic potential.

The First Synthesis: The Meyer and Kreis Method

The earliest and most enduring method for the preparation of this compound was developed by Meyer and Kreis in 1884.[5] This method, which involves the direct iodination of thiophene using iodine in the presence of mercuric oxide, proved to be an efficient route to the desired product. The reaction proceeds via an electrophilic substitution mechanism, where the mercuric oxide acts as a halogen activator. This foundational synthesis remains a cornerstone of thiophene chemistry and is still referenced in modern synthetic procedures.[5]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the well-established procedure detailed in Organic Syntheses, which is based on the original work of Meyer and his contemporaries.[5]

Reaction Scheme:

C₄H₄S + I₂ + HgO → C₄H₃IS + HgI₂ + H₂O

Materials:

-

Thiophene

-

Iodine

-

Yellow Mercuric Oxide (HgO)

-

Benzene (or Ligroin)

-

Diethyl ether

-

Sodium thiosulfate (B1220275) solution (dilute)

-

Calcium chloride (anhydrous)

Procedure:

-

In a glass-stoppered, wide-mouthed bottle, a mixture of 35 g (0.42 mole) of thiophene and 50 cc of benzene is cooled in an ice-water bath.[5]

-

With continuous and vigorous shaking, 75 g (0.35 mole) of yellow mercuric oxide and 109 g (0.43 mole) of iodine are added alternately in small portions over a period of 15 to 20 minutes.[5] The reaction is exothermic, and cooling should be applied as needed. The color of the mercuric oxide will change to a crimson red as mercuric iodide is formed.[5]

-

After the addition is complete, the mixture is filtered, and the solid residue is washed with three 25-cc portions of diethyl ether.[5]

-

The combined ether-benzene filtrate is then washed with a dilute solution of sodium thiosulfate to remove any unreacted iodine.[5]

-

The organic layer is dried over 5 g of anhydrous calcium chloride and filtered.[5]

-

The solvents (ether and benzene) are removed by distillation on a steam bath.[5]

-

The resulting residue is purified by fractional distillation under reduced pressure to yield this compound.[5]

Side Products:

A minor amount of 2,5-diiodothiophene (B186504) is also formed during this reaction and can be isolated from the distillation residue.[5]

Quantitative Data from Early Studies

The following tables summarize the quantitative data reported in early literature for the synthesis and physical properties of this compound.

Table 1: Synthesis of this compound - Reactants and Yield

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| Thiophene | 84.14 | 0.42 | 35 |

| Iodine | 253.81 | 0.43 | 109 |

| Mercuric Oxide | 216.59 | 0.35 | 75 |

| Product | |||

| This compound | 210.04 | - | 63-66 |

| Yield | 72-75% |

Data sourced from Organic Syntheses, Coll. Vol. 4, p.545 (1963); Vol. 31, p.63 (1951).[5]

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃IS | [6] |

| Molecular Weight | 210.04 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Melting Point | -40 °C | |

| Boiling Point | 73 °C / 15 mmHg; 80-81 °C / 20 mmHg; 90-94 °C / 34-38 mmHg; 182 °C (atm) | [5][8] |

| Density | 1.902 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.651 |

Early Characterization and Significance

The successful synthesis of this compound was a significant step in the early exploration of thiophene chemistry. The presence of the iodine atom at the 2-position provided a reactive handle for further functionalization, a property that was recognized early on. For instance, it was noted that this compound readily reacts with magnesium to form a Grignard reagent, opening the door to the preparation of a wide array of other thiophene derivatives.[5] This reactivity cemented its role as a versatile building block in organic synthesis.

Visualizing the Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound as described in the historical literature.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The early studies on this compound, born out of Victor Meyer's foundational work on thiophene, quickly established it as a readily accessible and synthetically useful compound. The Meyer and Kreis synthesis provided a robust method for its preparation, and the initial characterization of its properties and reactivity laid the groundwork for its widespread use in organic chemistry. For contemporary researchers, understanding these historical origins provides context for the continued importance of this compound as a key building block in the development of novel pharmaceuticals and advanced materials.

References

- 1. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 2. Viktor Meyer - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.com [encyclopedia.com]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Thiophene, 2-iodo- [webbook.nist.gov]

- 7. This compound | 3437-95-4 [chemicalbook.com]

- 8. This compound(3437-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Computational Insights into the Electronic Landscape of 2-Iodothiophene: A Technical Guide

For immediate release

This technical whitepaper provides a detailed overview of the electronic properties of 2-iodothiophene, a crucial heterocyclic compound in the development of novel therapeutics and advanced materials. Drawing upon sophisticated computational studies, this document offers researchers, scientists, and drug development professionals a comprehensive look at the molecule's excited states, frontier molecular orbitals, and ionization potential, supported by detailed theoretical protocols and data visualizations.

Executive Summary

This compound is a key building block in medicinal chemistry and materials science. Understanding its electronic behavior at a quantum level is paramount for predicting its reactivity, photochemistry, and interaction with biological targets. This guide summarizes the findings from theoretical investigations, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), to elucidate the core electronic characteristics of this compound. The data presented herein, including excitation energies and oscillator strengths, provide a foundational dataset for further in-silico research and development.

Frontier Molecular Orbitals and Electronic Transitions

Computational studies reveal that the electronic transitions of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO of this compound is characterized as having π character , with electron density contributed from both the aromatic thiophene (B33073) ring and the nπ lone pair of the iodine atom. In contrast, the LUMO is identified as a C–I σ * antibonding orbital.[1] This electronic arrangement dictates that the lowest energy electronic transitions will involve the promotion of an electron from a π-system to an antibonding orbital localized on the carbon-iodine bond, predisposing the molecule to photodissociation.

Quantitative Electronic Properties

A critical aspect of understanding this compound's electronic structure is the quantification of its properties. The experimentally determined ionization energy, supported by computational models, provides a key benchmark for its electronic stability.

| Property | Value | Source |

| Ionization Energy | 8.5 eV | [1] |

Table 1: Key Electronic Property of this compound.

Computationally Determined Excited States

Time-Dependent Density Functional Theory (TD-DFT) has been instrumental in characterizing the low-lying singlet excited states of this compound. These calculations provide insights into the molecule's UV-Vis absorption profile and its photochemical behavior. The three lowest valence singlet excited states have been computationally characterized as detailed below.

| Excited State | Character | Excitation Energy (eV) | Oscillator Strength (f) |

| 1¹A'' | π → σ | 4.4 | ~ 3 x 10⁻⁵ |

| 2¹A' | n⟂ → σ | 5.2 | ~ 0.026 |

| 3¹A' | π → π* | 5.3 | ~ 0.156 |

Table 2: Calculated characteristics of the three lowest valence singlet excited states of this compound at the optimized ground state geometry.[1]

The lowest excited state is a weak π → σ* transition, which is consistent with the molecule's propensity for C-I bond cleavage upon photoexcitation.[1] The more intense absorption is attributed to the π → π* transition at higher energy.

Methodologies: A Look into the Computational Protocols

The data presented in this guide are derived from rigorous computational chemistry protocols. Understanding these methods is crucial for the replication and extension of these findings.

Ground and Excited State Calculations

The electronic properties of this compound were investigated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). A representative computational workflow is outlined below.

Caption: Computational workflow for determining the electronic properties of this compound.

Protocol Details:

-

Software: Quantum chemistry packages such as Q-Chem 5 are employed for these calculations.[1]

-

Functional: The cam-B3LYP functional is a common choice for describing the electronic structure.[1]

-

Basis Set: For valence excitation calculations, a basis set such as def2-TZVPD is utilized, with appropriate pseudopotentials for the iodine atom.[1]

-

Method:

-

The ground state geometry of this compound is optimized using DFT.

-

Using the optimized geometry, a single-point DFT calculation is performed to analyze the frontier molecular orbitals (HOMO and LUMO).

-

Valence excitation energies and oscillator strengths are computed using TD-DFT. These calculations are performed without the Tamm-Dancoff approximation unless otherwise specified.[1]

-

Signaling Pathways and Logical Relationships

The interplay between different electronic states and their subsequent photochemical outcomes can be visualized as a logical pathway. Upon absorption of UV light, this compound can populate different excited states, each with a distinct potential decay pathway.

Caption: Logical pathways for photoexcitation and decay in this compound.

This diagram illustrates that direct excitation to either the π → σ* or π → π* state can occur. The π → σ* state is directly dissociative, leading to C-I bond fission. The π → π* state can undergo internal conversion, potentially leading to the dissociative π → σ* state through non-adiabatic coupling.

Conclusion and Future Directions

The computational studies summarized in this whitepaper provide a robust framework for understanding the electronic properties of this compound. The characterization of its frontier orbitals and excited states offers valuable insights for the rational design of new molecules with tailored photochemical and electronic properties. Future computational work could focus on explicitly calculating the HOMO and LUMO energy levels to complete the electronic structure profile and exploring the dynamics of the excited states in various solvent environments to better mimic physiological and reaction conditions. Such studies will undoubtedly accelerate the application of this compound derivatives in medicine and materials science.

References

Technical Guide: Crystal Structure Analysis of 2-Iodothiophene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the methodologies and data pertinent to the crystal structure analysis of 2-iodothiophene. While a definitive, experimentally determined crystal structure for this compound is not publicly available in the reviewed literature, this guide furnishes a general protocol for single-crystal X-ray diffraction applicable to such an analysis. Furthermore, it presents computed structural and physical data to inform theoretical and future experimental investigations. A generalized workflow for crystal structure determination is also visualized.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in organic synthesis and materials science. Its reactivity, particularly in cross-coupling reactions, makes it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and conjugated polymers. A detailed understanding of its solid-state structure is crucial for predicting its physical properties, reaction mechanisms, and potential for polymorphism, all of which are critical aspects in drug development and materials design. This guide outlines the necessary steps and considerations for a comprehensive crystal structure analysis of this compound.

Computed and Physical Data

In the absence of an experimentally determined crystal structure, computational models and physical property measurements provide valuable insights into the molecular characteristics of this compound. The following tables summarize key computed data and physical properties.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₃IS | PubChem[1] |

| Molecular Weight | 210.04 g/mol | PubChem[1] |

| InChIKey | ROIMNSWDOJCBFR-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | -40 °C (lit.) | ChemicalBook[2] |

| Boiling Point | 73 °C/15 mmHg (lit.) | ChemicalBook[2] |

| Density | 1.902 g/mL at 25 °C (lit.) | ChemicalBook[2] |

| Refractive Index | n20/D 1.651(lit.) | ChemicalBook[2] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized experimental protocol for the determination of the crystal structure of a small organic molecule like this compound.

3.1. Synthesis and Crystallization

-

Synthesis: this compound can be synthesized via various established methods. One common approach involves the reaction of 2-chlorothiophene (B1346680) with sodium iodide in a suitable solvent mixture such as acetone/THF. The reaction is typically carried out under an inert atmosphere and protected from light.

-

Purification: The crude product should be purified to a high degree, typically by distillation or column chromatography, to remove any impurities that might hinder crystallization.

-

Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Several methods can be employed:

-

Slow Evaporation: A solution of purified this compound in a suitable solvent (e.g., hexane, ethanol) is allowed to evaporate slowly in a loosely capped vial at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

-

3.2. Data Collection

-

Crystal Mounting: A suitable single crystal (typically 50-250 microns in size) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

-

Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS area detector).[3]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The data collection strategy is optimized to ensure high completeness and redundancy of the data.

3.3. Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. In this process, the atomic positions, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

Conclusion

While an experimentally determined crystal structure of this compound is not currently available in the public domain, this guide provides the necessary theoretical and methodological framework for its determination. The presented computed data serves as a valuable reference for theoretical studies. The detailed experimental protocol and workflow diagram offer a clear roadmap for researchers aiming to undertake the crystal structure analysis of this compound or related compounds, which will be invaluable for advancing its application in drug discovery and materials science.

References

The Versatility of 2-Iodothiophene: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodothiophene stands as a cornerstone building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds of significant interest to the pharmaceutical and materials science sectors. Its C-I bond provides a reactive handle for a multitude of cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the reactivity of this compound with a diverse array of reagents, focusing on key transformations such as Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, Stille, Negishi, and Ullmann couplings, as well as its utility in the formation of organometallic intermediates like Grignard and organolithium reagents. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are presented to equip researchers with the practical knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction

The thiophene (B33073) motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide range of biologically active compounds and organic electronic materials. The ability to functionalize the thiophene ring at specific positions is crucial for the development of novel molecules with desired properties. This compound has emerged as a highly valuable and versatile starting material for such functionalizations due to the reactivity of the carbon-iodine bond, which is amenable to a wide variety of powerful cross-coupling reactions. This guide will delve into the rich chemistry of this compound, providing a detailed examination of its reactivity profile.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds. This compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used method for the synthesis of biaryls and substituted aromatic compounds.[1][2] this compound readily participates in this reaction with various arylboronic acids.

Quantitative Data for Suzuki-Miyaura Coupling of this compound:

| Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene (B28343)/Ethanol | Reflux | 24 | 90[2] |

| 4-Ethylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | Reflux | 24 | 85[2] |

| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | Reflux | 24 | 88[2] |

| 2-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | Reflux | 24 | 82[2] |

| 2-Formylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | Reflux | 24 | 75[2] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid [2]

-

Materials: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), 2 M aqueous Na₂CO₃ solution (2.0 mL), Toluene (5 mL), Ethanol (2 mL).

-

Procedure:

-

To a round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

-

Add toluene and ethanol, followed by the aqueous Na₂CO₃ solution.

-

The mixture is degassed and then heated to reflux under an inert atmosphere for 24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-phenylthiophene.

-

Catalytic Cycle for Suzuki-Miyaura Coupling:

References

The Photochemistry of 2-Iodothiophene: A Tale of Two Pathways—Bond Fission and Elusive Ring Opening

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ultraviolet photochemistry of 2-iodothiophene is a fascinating case study in the competition between distinct reaction pathways on the excited state potential energy surface. While the homolytic cleavage of the carbon-iodine bond is the dominant and well-characterized outcome, compelling theoretical and indirect experimental evidence suggests the existence of a competing channel: the photoinduced ring opening of the thiophene (B33073) moiety. This technical guide provides a comprehensive overview of the current understanding of this compound photochemistry, with a particular focus on the elusive ring-opening pathway. We will delve into the mechanistic details, summarize the key experimental and computational findings, and outline the methodologies employed in these investigations. This document aims to serve as a valuable resource for researchers in photochemistry, organic synthesis, and drug development who are interested in the photochemical manipulation of heterocyclic compounds.

Introduction

Thiophene and its derivatives are fundamental building blocks in a wide array of applications, from organic electronics to pharmaceuticals. The introduction of a halogen atom, such as iodine, provides a handle for further functionalization and imparts unique photochemical properties. The photochemistry of this compound has been the subject of numerous studies, primarily focusing on the efficient cleavage of the C-I bond upon UV irradiation. This process is of significant interest for radical-mediated reactions and understanding fundamental photodissociation dynamics.

However, a more subtle and mechanistically intriguing pathway has been proposed to compete with C-I fission: the ring opening of the thiophene ring via C-S bond extension. While direct observation and quantification of this ring-opening event have proven challenging, a combination of gas-phase photodissociation studies, resonance Raman spectroscopy, and high-level computational modeling strongly supports its existence. Understanding this minor but potentially significant pathway is crucial for a complete picture of this compound's photochemistry and could open new avenues for the synthesis of novel sulfur-containing acyclic compounds.

The Dichotomous Photochemical Pathways

Upon absorption of UV light, this compound is promoted to one or more excited electronic states. The subsequent relaxation and chemical transformation are governed by the topography of the excited-state potential energy surfaces. Two primary competing pathways have been identified:

-

C-I Bond Fission: The dominant pathway involves the homolytic cleavage of the carbon-iodine bond, yielding a thienyl radical and an iodine atom. This process is initiated by excitation to dissociative (n/π)σ* states localized on the C-I bond.

-

C-S Bond Extension and Ring Opening: A secondary, less characterized pathway involves the extension of the C-S bond, which can lead to the opening of the thiophene ring. This process is thought to be initiated by excitation to a ππ* state, followed by non-adiabatic coupling to a dissociative state along the C-S coordinate.[1][2]

The competition between these two pathways is highly dependent on the excitation wavelength, with the ring-opening channel becoming more plausible at shorter wavelengths.[3]

Quantitative Data

The majority of quantitative data available for the photochemistry of this compound pertains to the C-I bond fission pathway. The quantum yield for the formation of iodine atoms is high, although specific values are not consistently reported across different experimental conditions. The appearance time of the iodine atom fragments has been measured to be approximately 160 ± 30 fs following 268 nm excitation.[4] Ab initio molecular dynamics simulations suggest that C-I cleavage is the major channel, accounting for approximately 67% of the trajectories.

| Parameter | Value | Wavelength (nm) | Phase | Reference |

| Iodine Atom Appearance Time | 160 ± 30 fs | 268 | Gas | [4] |

| C-I Cleavage Channel Probability (AIMD) | ~67% | N/A | Theoretical |

Note: Quantitative data for the ring-opening pathway, such as quantum yields, are currently not available in the literature due to the challenges in detecting and quantifying the transient ring-opened species.

Mechanistic Insights from Experimental and Computational Studies

Experimental Evidence

While direct observation of the ring-opened product remains elusive, several experimental techniques have provided indirect evidence for the C-S bond extension pathway:

-

Velocity Map Imaging (VMI): Gas-phase photodissociation studies using VMI have shown that at shorter excitation wavelengths, a slower, isotropic component appears in the recoil distribution of the iodine atom fragments.[3] This is consistent with a more complex dissociation mechanism involving internal conversion and vibrational redistribution on the ground state surface, a process that could be preceded by ring opening.[3]

-

Resonance Raman Spectroscopy: Resonance Raman spectra of this compound in cyclohexane (B81311) solution show activation of not only the C-I stretching mode but also several skeletal vibrational modes associated with C-S bond extension.[5][6] This indicates that the initial dynamics on the excited state surface involve motion along the C-S coordinate.

-

Transient X-ray Absorption Spectroscopy: While primarily used to study the C-I bond fission, this technique has the potential to probe changes in the local environment of the sulfur atom, which could provide more direct evidence of the ring-opening process in the future.[4]

Computational Modeling

Theoretical calculations have been instrumental in elucidating the potential for ring opening in this compound:

-

Potential Energy Surface Calculations: Ab initio calculations have mapped out the potential energy surfaces of the ground and excited states of this compound. These calculations reveal the existence of conical intersections that can funnel population from an initially excited ππ* state to dissociative states along both the C-I and C-S coordinates.

-

Ab Initio Molecular Dynamics (AIMD): AIMD simulations provide a dynamic picture of the events following photoexcitation. These simulations have shown that while C-I cleavage is the dominant outcome, trajectories exploring the C-S bond extension coordinate are also observed.

Signaling Pathways and Experimental Workflows

Photochemical Reaction Pathways

The following diagram illustrates the proposed competing photochemical pathways for this compound.

Caption: Competing photochemical pathways of this compound.

Experimental Workflow for VMI Studies

The velocity map imaging technique is a powerful tool for studying the dynamics of photodissociation events. The general workflow is depicted below.

Caption: Workflow for velocity map imaging experiments.

Experimental Protocols

Velocity Map Imaging (VMI) Spectroscopy

Objective: To measure the kinetic energy and angular distribution of the iodine atom photofragments.

Methodology:

-

Sample Preparation: A dilute mixture of this compound vapor in a carrier gas (e.g., helium or argon) is prepared.

-

Molecular Beam Generation: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber, creating a skimmed and collimated molecular beam. This cools the molecules to a low rotational and vibrational temperature.

-

Photodissociation: The molecular beam is intersected by a pulsed UV "pump" laser beam, which photodissociates the this compound molecules. The wavelength of this laser can be tuned to probe different initial excited states.

-

State-Selective Ionization: After a short time delay, a second pulsed "probe" laser is fired. The wavelength of this laser is tuned to selectively ionize either ground state (I) or spin-orbit excited state (I*) iodine atoms via a resonance-enhanced multiphoton ionization (REMPI) scheme.

-

Velocity Mapping: The resulting ions are accelerated by an electrostatic lens system towards a 2D position-sensitive detector. The lens system is designed to map the initial velocity vectors of the ions onto positions on the detector, irrespective of their initial position in the interaction region.

-

Detection and Analysis: The 2D image of the ion cloud is recorded. The radius of the ion cloud is proportional to the speed of the fragments, and the intensity distribution as a function of angle provides information about the alignment of the transition dipole moment with respect to the polarization of the photolysis laser. From this image, the total kinetic energy release (TKER) and the anisotropy parameter (β) can be determined.

Femtosecond Transient Absorption Spectroscopy

Objective: To measure the timescale of the C-I bond fission.

Methodology:

-

Pump-Probe Setup: A femtosecond laser system is used to generate both the UV "pump" pulse and a broadband "probe" pulse.

-

Photoexcitation: The pump pulse excites the this compound sample.

-

Probing: The probe pulse, delayed by a variable time with respect to the pump pulse, passes through the excited sample. The absorption of the probe pulse is measured as a function of wavelength and time delay.

-

Data Analysis: Changes in the absorption spectrum over time reveal the dynamics of the excited state, including the disappearance of the parent molecule's absorption and the appearance of new absorptions corresponding to the photoproducts (e.g., the thienyl radical and iodine atom).

Conclusion and Future Outlook

The photochemistry of this compound presents a compelling example of competing reaction pathways on an excited state surface. While C-I bond fission is the dominant and well-understood process, the evidence for a competing ring-opening channel is growing. This minor pathway, though challenging to observe directly, is supported by a combination of sophisticated gas-phase experiments and high-level theoretical calculations.

For researchers in drug development and organic synthesis, the potential to photochemically induce ring opening in thiophene derivatives offers an intriguing, albeit currently uncontrolled, synthetic strategy. Future research in this area should focus on:

-

Developing experimental techniques to directly detect and characterize the ring-opened intermediates. This could involve ultrafast spectroscopic methods with probes sensitive to the sulfur electronic environment or trapping experiments in solution.

-

Performing more detailed computational studies to map the full potential energy surface and identify factors that could favor the ring-opening pathway, such as solvent effects or substitution patterns on the thiophene ring.

-

Exploring the synthetic utility of this photochemical ring opening. If the process can be controlled and optimized, it could provide a novel route to highly functionalized, sulfur-containing acyclic molecules.